Pentafluoroethylphosphonic acid dichloride

Overview

Description

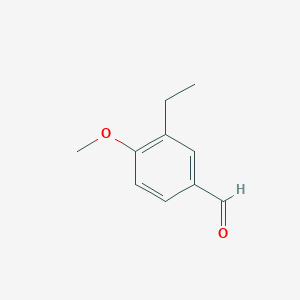

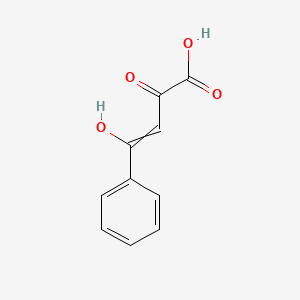

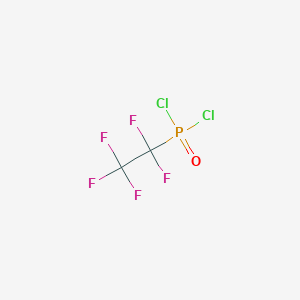

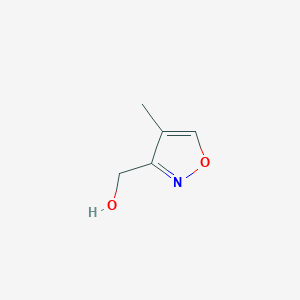

Pentafluoroethylphosphonic acid dichloride is a chemical compound with the molecular formula C2Cl2F5OP . It is a derivative of pentafluoroethylphosphonic acid .

Molecular Structure Analysis

The molecular structure of this compound consists of two chlorine atoms, two carbon atoms, five fluorine atoms, one oxygen atom, and one phosphorus atom . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

This compound has a molecular weight of 236.89 . The physical and chemical properties of this compound would need to be determined experimentally.Scientific Research Applications

Application in Vanadium Redox Flow Battery

A study by Bülbül et al. (2019) discusses the use of phosphonated poly(pentafluorostyrene) in vanadium redox flow batteries (VRFB). The study highlights the synthesis of highly phosphonated poly(pentafluorostyrene) (PWN) by reacting poly(pentafluorostyrene) with tris(trimethylsilyphosphite), and its subsequent blending with poly(benzimidazole) for creating stable and efficient membranes for VRFB applications. These membranes demonstrated excellent heat resistance, high ion-exchange capacity, and exceptional performance in the harsh conditions of VRFBs, indicating the potential of phosphonic acid-based electrolyte separators in such applications (Bülbül et al., 2019).

Synthesis and Conductivity Enhancements

Atanasov and Kerres (2011) presented the synthesis and enhanced conductivity of highly phosphonated polypentafluorostyrene. They achieved efficient postphosphonation using a Michaelis–Arbuzov reaction, which led to a substantial increase in H+ conductivity. This study underscores the importance of the cumulative electron-withdrawing effect of fluorine in facilitating reactions and enhancing the acidity of the resultant phosphonic acid, opening pathways for advancements in high-conductivity materials (Atanasov & Kerres, 2011).

Surface Modifications on Zinc Oxide Nanoparticles

Quiñones et al. (2017) utilized perfluorinated phosphonic acid modifications on zinc oxide (ZnO) nanoparticles. This modification, using compounds such as 12-pentafluorophenoxydodecylphosphonic acid, enhanced the stability of the nanoparticles. The study provides insights into how the perfluorinated groups influence the surface properties of ZnO nanoparticles, offering potential applications in the development of stable nanomaterials (Quiñones et al., 2017).

Preparation and Applications of Phosphonic Acid

Sevrain et al. (2017) extensively reviewed the applications of phosphonic acids, highlighting their use in drug development, supramolecular materials, surface functionalization, and medical imaging. The review emphasizes the versatility of phosphonic acids in various fields due to their structural analogy with phosphate moieties and their coordination properties (Sevrain et al., 2017).

Mechanism of Action

properties

IUPAC Name |

1-dichlorophosphoryl-1,1,2,2,2-pentafluoroethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl2F5OP/c3-11(4,10)2(8,9)1(5,6)7 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUQHGLHOKYDMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)P(=O)(Cl)Cl)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl2F5OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 2-[(3-{[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]amino}propyl)amino]succinate](/img/structure/B3075547.png)

![2,6-Bis[(E)-4-(diphenylamino)styryl]naphthalene](/img/structure/B3075560.png)